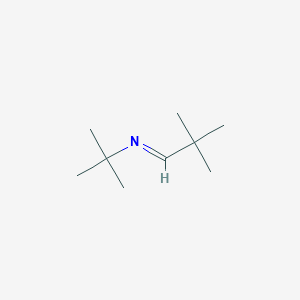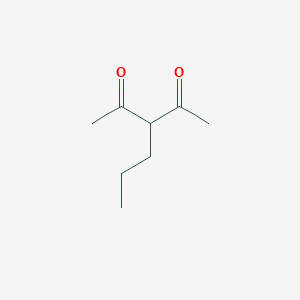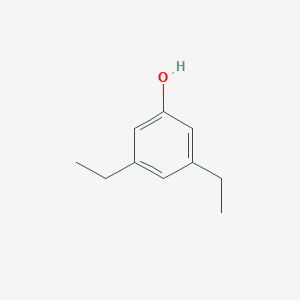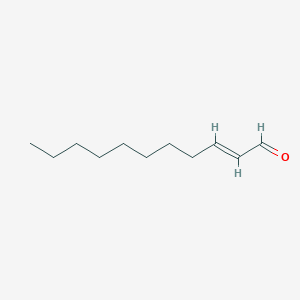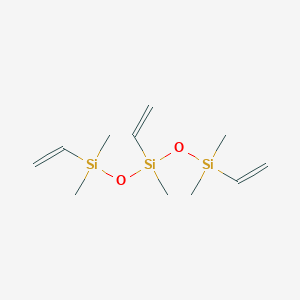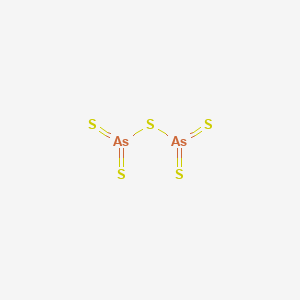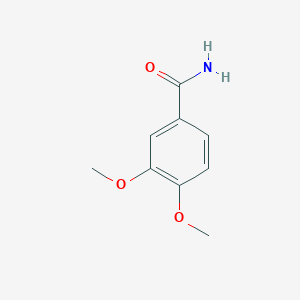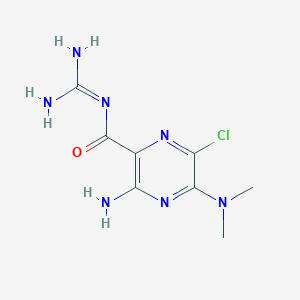
5-ジメチルアミロライド
概要
説明
ジメチルアミロライドは、アンチポーター、特にナトリウム-水素交換体の特異的阻害剤として知られる化学化合物です。 分子式はC8H12ClN7O、分子量は257.68 g/molです 。 この化合物は、細胞膜を介したイオン輸送を調節する能力があるため、科学研究で広く使用されています .
科学的研究の応用
Dimethylamiloride has a wide range of applications in scientific research:
作用機序
ジメチルアミロライドは、細胞内pHとイオンバランスの調節に関与するナトリウム-水素交換体を阻害することによって効果を発揮します 。 これらの交換体をブロックすることによって、ジメチルアミロライドはナトリウムイオンと水素イオンの交換を防ぎ、細胞内pHの低下と細胞機能の調節につながります 。 このメカニズムは、出血性ショック中の心筋保護の文脈で特に重要です .
類似の化合物との比較
類似の化合物
アミロライド: ジメチルアミロライドの親化合物であり、カリウム保持性利尿薬としての特性で知られています.
カリポライド: ナトリウム-水素交換体1の選択的阻害剤であり、虚血性心疾患の治療に使用されます.
エニポライド: 心血管研究における用途を持つ別のナトリウム-水素交換体阻害剤.
ジメチルアミロライドの独自性
ジメチルアミロライドは、ナトリウム-水素交換体の特異的阻害と、高い特異性でイオン輸送を調節する能力のためにユニークです 。 これは、イオン輸送と細胞内pH調節に関連する研究において、特に基礎研究と応用研究の両方で貴重なツールとなっています .
生化学分析
Biochemical Properties
5-Dimethylamiloride is a selective blocker of the sodium-hydrogen antiporter (Na+/H+ antiport), with an IC50 of 6.9 μM . This antiport is a membrane protein that helps regulate cell volume and intracellular pH by extruding protons from the cell in exchange for extracellular sodium ions .
Cellular Effects
5-Dimethylamiloride has been shown to have cytotoxic effects on certain cell lines. For instance, it has been reported to potentiate the cytotoxic effects of doxorubicin (DOXO) and vincristine (VCR) in the parental CEM cell line . It did not significantly potentiate the effect of DOXO or VCR in resistant CEM cell lines .
Molecular Mechanism
The molecular mechanism of 5-Dimethylamiloride involves its role as a selective blocker of the Na+/H+ antiport . By inhibiting this antiport, it can affect the intracellular pH and volume, which can influence various cellular processes .
Dosage Effects in Animal Models
In mouse models of type 2 diabetes, both 5-Dimethylamiloride and arginine have shown considerable improvement of glucose tolerance, glucose-stimulated insulin response, and basal glucose and insulin levels .
Metabolic Pathways
Given its role as a selective blocker of the Na+/H+ antiport, it may be involved in pathways related to cell volume regulation and intracellular pH maintenance .
Transport and Distribution
Given its role as a selective blocker of the Na+/H+ antiport, it is likely to be distributed wherever this antiport is present .
Subcellular Localization
Given its role as a selective blocker of the Na+/H+ antiport, it is likely to be localized wherever this antiport is present .
準備方法
合成経路と反応条件
ジメチルアミロライドは、3-アミノ-6-クロロピラジン-2-カルボキサミドとジメチルアミンを反応させる多段階プロセスによって合成できます 。反応には通常、ジメチルスルホキシド(DMSO)などの溶媒が必要で、反応を促進するために加熱が必要になる場合があります。 生成物はその後、再結晶またはクロマトグラフィー法によって精製されます .
工業的製造方法
ジメチルアミロライドの特定の工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。 これには、高収率と高純度を確保するための反応条件の最適化、ならびに大規模精製技術の実装が含まれます .
化学反応の分析
反応の種類
ジメチルアミロライドは、ピラジン環に反応性のアミノ基とクロロ基が存在するため、主に置換反応を起こします 。 特定の条件下では、酸化反応と還元反応にも参加できます .
一般的な試薬と条件
置換反応: 一般的な試薬には、ジメチルアミンやその他の求核剤が含まれます。
酸化反応と還元反応: これらの反応には通常、過酸化水素などの酸化剤または水素化ホウ素ナトリウムなどの還元剤が含まれます.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ジメチルアミンとの置換反応はジメチルアミロライドを生成し、酸化反応はさまざまな酸化誘導体を生成する可能性があります .
科学研究への応用
ジメチルアミロライドは、科学研究において幅広い用途があります。
類似化合物との比較
Similar Compounds
Amiloride: A parent compound of dimethylamiloride, known for its potassium-sparing diuretic properties.
Cariporide: A selective inhibitor of sodium-hydrogen exchanger 1, used in the treatment of ischemic heart conditions.
Eniporide: Another sodium-hydrogen exchanger inhibitor with applications in cardiovascular research.
Uniqueness of Dimethylamiloride
Dimethylamiloride is unique due to its specific inhibition of sodium-hydrogen exchangers and its ability to modulate ion transport with high specificity . This makes it a valuable tool in both basic and applied research, particularly in studies related to ion transport and cellular pH regulation .
特性
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMUPNVSYKGKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923797 | |
| Record name | 5-Dimethylamiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-79-5 | |
| Record name | 5-Dimethylamiloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Dimethylamiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1214-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLAMILORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GC547293P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


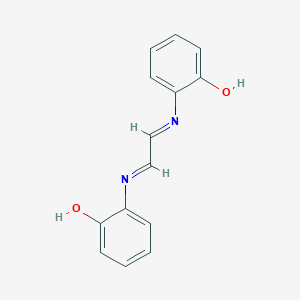
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)



